BOC-D-NVA-OSU
Overview
Description
“®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)pentanoate” is a chemical compound. It is a derivative of valine, an amino acid .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared as room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . The synthesis of related compounds also involves the use of various reagents and conditions .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques. For example, the structure of “®-2-((tert-Butoxycarbonyl)amino)pentanoic acid” has been determined using NMR, elemental analysis, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple reactive groups. Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis . The reactions can involve various reagents and conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the properties of “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate” include a molecular weight of 207.23, a white to off-white solid physical form, and a storage temperature at room temperature .Safety and Hazards
The safety and hazards of similar compounds can be determined using various sources. For example, “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate” has hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . Another compound, “®-2-((tert-Butoxycarbonyl)amino)-2-phenylethyl methanesulfonate”, has a signal word of warning .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITWUZZHINTOM-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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